Chk1-IN-3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chk1-IN-3 是一种有效的、选择性的检查点激酶 1 (Chk1) 抑制剂,Chk1 是一种丝氨酸/苏氨酸激酶,在 DNA 损伤反应中起着至关重要的作用。Chk1 通过调节细胞周期检查点和促进 DNA 修复过程来维持基因组稳定性。抑制 Chk1 已被探索为癌症治疗中的治疗策略,特别是在增强 DNA 损伤剂功效方面。

准备方法

合成路线和反应条件: Chk1-IN-3 的合成通常涉及多个步骤,包括形成关键中间体及其随后的功能化。合成路线可能包括:

核心结构的形成: this compound 的核心结构通过一系列缩合和环化反应合成。

功能化: 引入诸如卤素、胺或羟基之类的官能团,以增强化合物的活性选择性。

纯化: 最终产物通过重结晶、色谱法或蒸馏等技术进行纯化。

工业生产方法: this compound 的工业生产涉及扩大实验室合成过程,同时确保高产量和纯度。这可能包括:

反应条件的优化: 调整诸如温度、压力和溶剂等参数以最大程度地提高产量。

催化剂的使用: 使用催化剂来加速反应速率并提高效率。

质量控制: 实施严格的质量控制措施,以确保最终产品的稳定性和纯度。

化学反应分析

反应类型: Chk1-IN-3 经历各种化学反应,包括:

氧化: 引入氧原子以形成氧化物或氢氧化物。

还原: 去除氧原子或添加氢原子以形成还原产物。

取代: 用其他原子或基团替换官能团。

常用试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 卤素、烷基化剂。

主要产物: 从这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能产生羟基化衍生物,而还原可能产生脱羟基化合物。

科学研究应用

Chk1-IN-3 具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究 Chk1 在 DNA 损伤反应和细胞周期调控中的作用。

生物学: 用于基于细胞的测定中,以研究 Chk1 抑制对细胞过程(如凋亡和 DNA 修复)的影响。

医学: 探索作为癌症治疗中的潜在治疗剂,特别是在与 DNA 损伤剂联合使用以增强其功效方面。

工业: 用于开发新的癌症疗法和筛选用于药物发现的 Chk1 抑制剂。

作用机制

Chk1-IN-3 通过选择性抑制 Chk1 的活性发挥其作用。该机制包括:

与 Chk1 结合: this compound 与 Chk1 的 ATP 结合位点结合,阻止其活化。

磷酸化抑制: 通过抑制 Chk1,this compound 阻止下游靶点(如 CDC25A)的磷酸化,从而导致细胞周期停滞。

诱导凋亡: 抑制 Chk1 会导致 DNA 损伤积累,最终导致癌细胞凋亡。

相似化合物的比较

Chk1-IN-3 与其他 Chk1 抑制剂相比,例如:

GDC-0575: 另一种具有类似作用机制的有效 Chk1 抑制剂。

LY2603618: 一种选择性 Chk1 抑制剂,与化疗药物联合使用。

SRA737: 一种口服生物利用度高的 Chk1 抑制剂,具有良好的临床前活性。

独特性: this compound 独特的特点是它对 Chk1 的高选择性和效力,使其成为研究和治疗应用中的一种有价值的工具。它能够增强 DNA 损伤剂的功效,使其与其他 Chk1 抑制剂区别开来。

生物活性

Chk1-IN-3 is a small molecule inhibitor targeting checkpoint kinase 1 (Chk1), a critical regulator in the DNA damage response and cell cycle checkpoints. The inhibition of Chk1 has garnered significant attention in cancer research due to its potential to enhance the efficacy of chemotherapy and radiotherapy, particularly in tumors exhibiting replication stress. This article explores the biological activity of this compound, summarizing key findings from recent studies, including its effects on cancer cell viability, mechanisms of action, and potential therapeutic applications.

Chk1 plays a pivotal role in maintaining genomic integrity by regulating cell cycle progression in response to DNA damage. Inhibition of Chk1 leads to increased sensitivity of cancer cells to DNA-damaging agents. This compound functions by disrupting the phosphorylation of downstream targets that are essential for cell survival under stress conditions.

Recent studies have elucidated that Chk1 inhibition activates the tumor suppressor protein phosphatase 2A (PP2A) by downregulating its inhibitor, cancerous inhibitor of PP2A (CIP2A). This activation results in decreased MYC activity, subsequently impairing cancer cell survival and clonogenicity . The pathway illustrates how Chk1 inhibitors like this compound can exploit vulnerabilities in cancer cells, particularly those with aberrant Chk1 activity.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively reduces the viability of various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Effect on Clonogenicity | Mechanism |

|---|---|---|---|

| H1299 (NSCLC) | 0.5 | Significant reduction | Induction of mitotic catastrophe |

| MCF-7 (Breast Cancer) | 0.9 | Significant reduction | Activation of PP2A, inhibition of MYC |

| A549 (Lung Cancer) | 0.7 | Significant reduction | Increased apoptosis via DNA damage |

The IC50 values indicate the concentration at which 50% of cells are inhibited, showcasing the potency of this compound across different cancer types.

In Vivo Studies

In vivo studies using xenograft models have further validated the antitumor efficacy of this compound. Tumors treated with this compound exhibited significant growth inhibition compared to control groups. Notably, the combination of this compound with conventional chemotherapeutics resulted in enhanced tumor regression and improved survival rates in animal models .

Case Studies

Several case studies highlight the clinical relevance of Chk1 inhibitors:

-

Case Study 1: Neuroblastoma

In a cohort study involving neuroblastoma patients, high expression levels of CIP2A correlated with poor prognosis. The use of this compound led to a marked decrease in CIP2A levels and subsequent tumor growth inhibition, suggesting a potential therapeutic strategy for this aggressive cancer type . -

Case Study 2: Ovarian Cancer

A recent trial assessed the effects of this compound in combination with platinum-based therapies in ovarian cancer patients. Results indicated that patients receiving this combination experienced longer progression-free survival compared to those receiving chemotherapy alone, underscoring the importance of targeting Chk1 .

属性

分子式 |

C20H23N9O |

|---|---|

分子量 |

405.5 g/mol |

IUPAC 名称 |

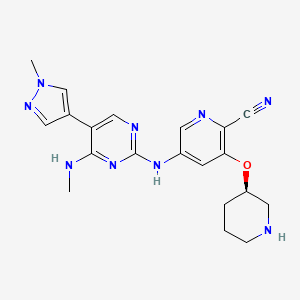

5-[[4-(methylamino)-5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]amino]-3-[(3R)-piperidin-3-yl]oxypyridine-2-carbonitrile |

InChI |

InChI=1S/C20H23N9O/c1-22-19-16(13-8-26-29(2)12-13)11-25-20(28-19)27-14-6-18(17(7-21)24-9-14)30-15-4-3-5-23-10-15/h6,8-9,11-12,15,23H,3-5,10H2,1-2H3,(H2,22,25,27,28)/t15-/m1/s1 |

InChI 键 |

SLCNIAWQMQCAFR-OAHLLOKOSA-N |

手性 SMILES |

CNC1=NC(=NC=C1C2=CN(N=C2)C)NC3=CC(=C(N=C3)C#N)O[C@@H]4CCCNC4 |

规范 SMILES |

CNC1=NC(=NC=C1C2=CN(N=C2)C)NC3=CC(=C(N=C3)C#N)OC4CCCNC4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。